

Application Notes and Protocols: Bioluminescence Imaging of Vamotinib Response in Mouse Models

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Compound of Interest

Compound Name: Vamotinib

Cat. No.: B10786111

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Introduction

Vamotinib (PF-114) is a potent, third-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein, including the T315I mutation, which confers resistance to many other TKIs.[1][2][3] It is a promising therapeutic agent for Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). [2] Bioluminescence imaging (BLI) is a non-invasive in vivo imaging technique that allows for the longitudinal monitoring of biological processes, such as tumor growth and response to therapy, in living animals.[4] By engineering cancer cells to express a luciferase enzyme, the light emitted upon administration of a substrate can be detected and quantified to provide a sensitive measure of tumor burden.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing bioluminescence imaging to assess the in vivo efficacy of **Vamotinib** in preclinical mouse models of Ph+ leukemia.

Data Presentation

The following table represents hypothetical quantitative data from a preclinical study evaluating the response of a luciferase-expressing human CML cell line xenograft in mice to **Vamotinib**

treatment, as monitored by bioluminescence imaging.

Table 1: Quantitative Analysis of **Vamotinib** Response using Bioluminescence Imaging

Treatment Group	Day 0 (Baseline)	Day 7	Day 14	Day 21
Average Bioluminescence (photons/sec/cm ² /sr)	Average Bioluminescence (photons/sec/cm ² /sr)	Average Bioluminescence (photons/sec/cm ² /sr)	Average Bioluminescence (photons/sec/cm ² /sr)	
Vehicle Control	1.5 x 10 ⁶	5.8 x 10 ⁶	2.1 x 10 ⁷	8.5 x 10 ⁷
Vamotinib (25 mg/kg)	1.6 x 10 ⁶	8.2 x 10 ⁵	3.5 x 10 ⁵	1.2 x 10 ⁵
Vamotinib (50 mg/kg)	1.4 x 10 ⁶	4.1 x 10 ⁵	9.8 x 10 ⁴	2.3 x 10 ⁴

Experimental Protocols

Generation of Luciferase-Expressing Ph⁺ Leukemia Cell Lines

Objective: To generate stable Ph⁺ leukemia cell lines (e.g., K562, Ba/F3 p210) that constitutively express firefly luciferase for in vivo tracking.

Materials:

- Ph⁺ leukemia cell line
- Lentiviral vector encoding firefly luciferase (e.g., pLenti-luc)
- Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells
- Transfection reagent

- Complete cell culture medium
- Puromycin or other selection antibiotic
- D-luciferin

Protocol:

- Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
- Harvest the virus-containing supernatant and transduce the Ph⁺ leukemia cells.
- Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
- Expand the luciferase-expressing cell line and validate luciferase activity in vitro by adding D-luciferin and measuring luminescence using a plate reader.

In Vivo Xenograft Model and Vamotinib Treatment

Objective: To establish a xenograft mouse model of Ph⁺ leukemia and to evaluate the anti-tumor activity of **Vamotinib**.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Luciferase-expressing Ph⁺ leukemia cells
- Sterile PBS
- **Vamotinib**
- Vehicle solution (e.g., 0.5% methylcellulose)
- Oral gavage needles

Protocol:

- Inject a defined number of luciferase-expressing Ph⁺ leukemia cells (e.g., 1×10^6 cells in 100 μ L PBS) intravenously or subcutaneously into immunocompromised mice.
- Allow tumors to establish, monitoring tumor burden weekly by bioluminescence imaging.
- Once the average bioluminescence signal reaches a predetermined threshold, randomize the mice into treatment and control groups.
- Administer **Vamotinib** orally once daily at the desired dose(s) (e.g., 25 mg/kg and 50 mg/kg). Administer the vehicle solution to the control group.
- Continue treatment for the duration of the study (e.g., 21 days).

Bioluminescence Imaging and Data Analysis

Objective: To non-invasively monitor tumor burden and response to **Vamotinib** treatment.

Materials:

- In vivo imaging system (e.g., IVIS Spectrum)
- D-luciferin potassium salt (15 mg/mL in sterile PBS)
- Anesthesia (e.g., isoflurane)

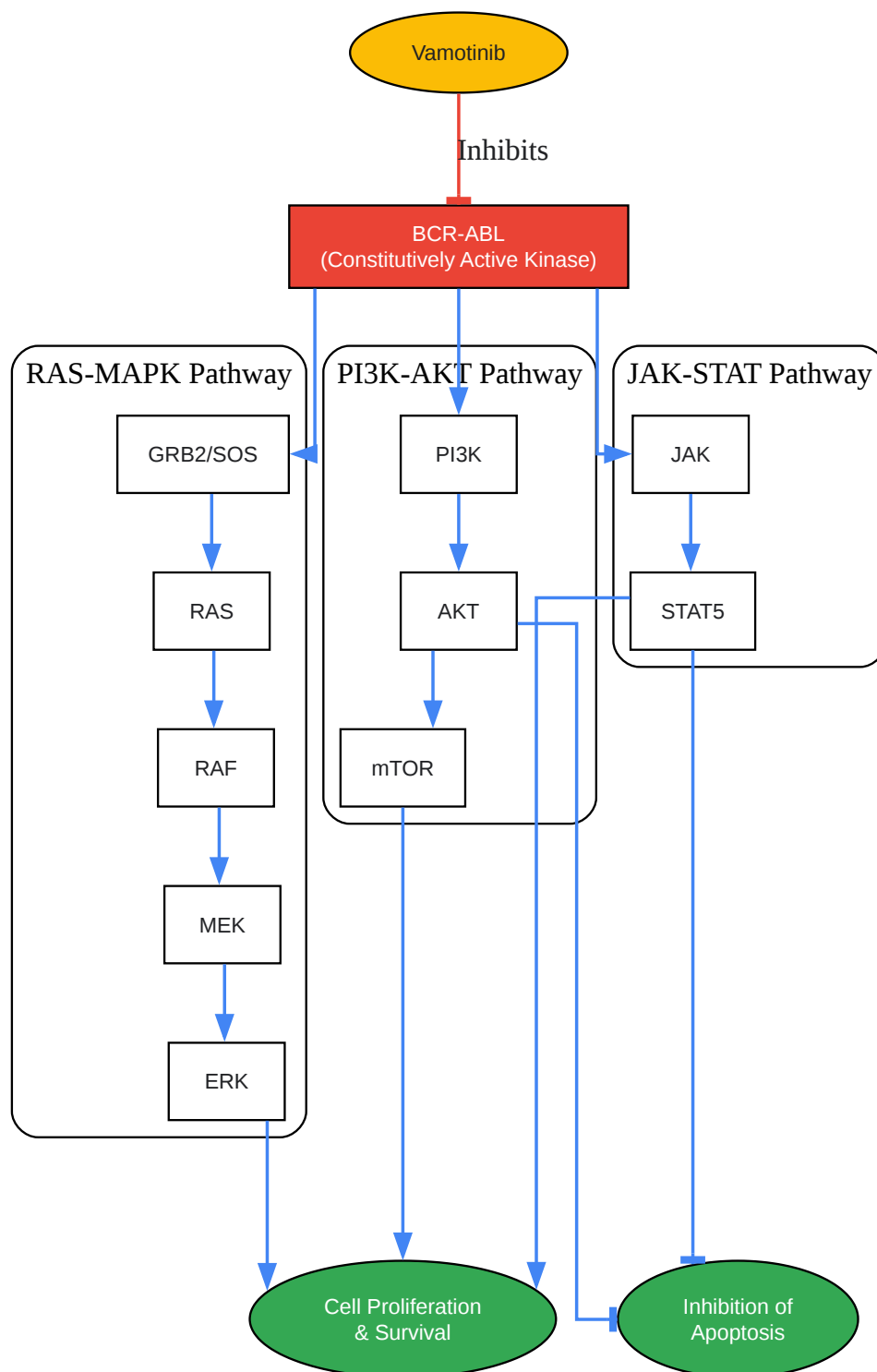
Protocol:

- Anesthetize the mice using isoflurane.
- Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[8]
- Wait for 10-15 minutes for the substrate to distribute.[7]
- Place the mice in the imaging chamber of the in vivo imaging system.
- Acquire bioluminescence images. The exposure time may need to be adjusted based on the signal intensity.

- Using the analysis software, draw regions of interest (ROIs) around the tumor sites to quantify the bioluminescence signal (average radiance in photons/sec/cm²/sr).
- Repeat imaging at regular intervals (e.g., weekly) to monitor changes in tumor burden over time.

Visualizations

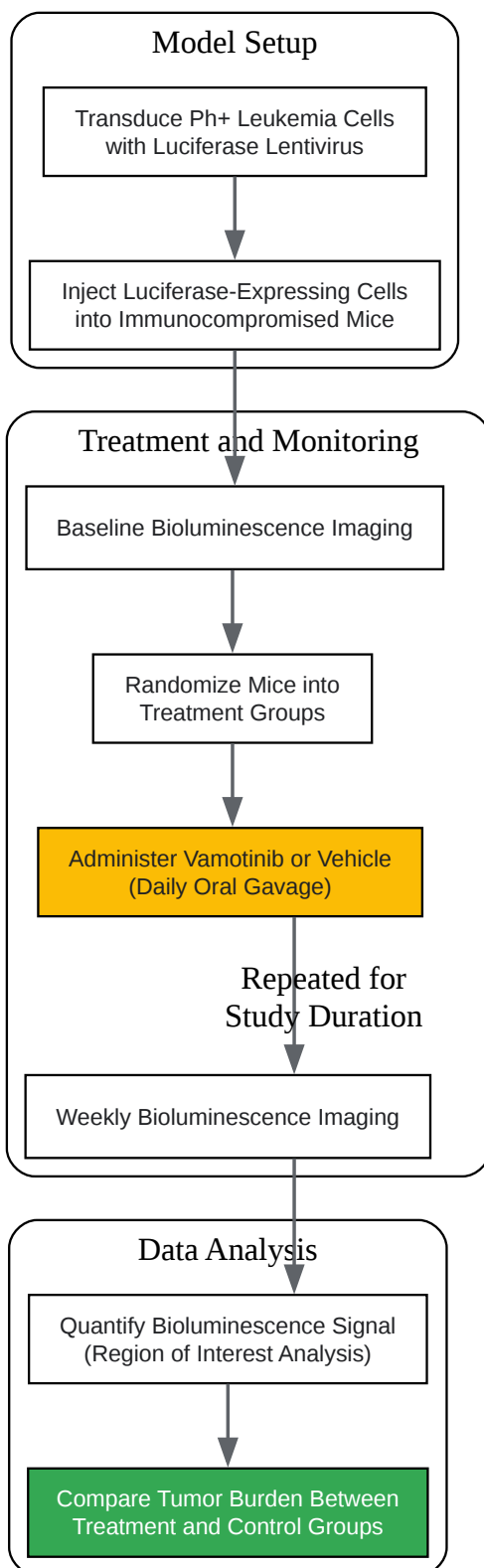
Vamotinib Signaling Pathway



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Caption: **Vamotinib** inhibits the constitutively active BCR-ABL kinase.

Experimental Workflow



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